Bis(3,3,5-trimethylcyclohexyl) phthalate is a chemical compound classified as an ester derived from phthalic acid and 3,3,5-trimethylcyclohexanol. It is primarily used as a plasticizer, which enhances the flexibility and durability of polymers. The compound is recognized for its potential applications in various industrial and scientific fields.
This compound can be synthesized through the esterification of phthalic acid or its anhydride with 3,3,5-trimethylcyclohexanol. The synthesis process typically involves the use of acid catalysts and controlled reaction conditions to ensure high yields and purity.
The synthesis of bis(3,3,5-trimethylcyclohexyl) phthalate involves the following steps:
The molecular structure of bis(3,3,5-trimethylcyclohexyl) phthalate consists of a phthalate moiety bonded to two 3,3,5-trimethylcyclohexyl groups. This unique structure contributes to its properties as a plasticizer.
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
ATHBXDPWCKSOLE-LHQJTOJGSA-N
Bis(3,3,5-trimethylcyclohexyl) phthalate can undergo several chemical reactions:
The primary mechanism by which bis(3,3,5-trimethylcyclohexyl) phthalate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices:
Bis(3,3,5-trimethylcyclohexyl) phthalate has several notable applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8